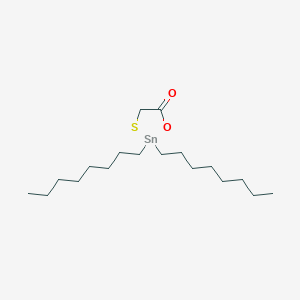
Dioctyltin mercaptoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyltin mercaptoacetate is a chemical compound with the molecular formula C18H36O2SSn and a molecular weight of 435.25 g/mol . It is also known by other names such as this compound and dioctyltin-O,S-thioglycollate . This compound is characterized by its unique structure, which includes a tin atom bonded to an oxathiastannolane ring, making it a member of the organotin compounds.
準備方法
The synthesis of Dioctyltin mercaptoacetate typically involves the reaction of dioctyltin dichloride with thioglycolic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dioctyltin dichloride+Thioglycolic acid→1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-+By-products
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
化学反応の分析
Dioctyltin mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different organotin derivatives.
Substitution: It can undergo substitution reactions where the thioglycolate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dioctyltin mercaptoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s organotin structure makes it useful in studying biological systems and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism of action of Dioctyltin mercaptoacetate involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can form coordination bonds with various biomolecules, affecting their structure and function . This interaction can lead to changes in cellular pathways and biological activities.
類似化合物との比較
Dioctyltin mercaptoacetate can be compared with other similar organotin compounds such as:
- Dioctyltin dichloride
- Dioctyltin oxide
- Dioctyltin diacetate
These compounds share the dioctyltin core but differ in their functional groups and reactivity. The unique oxathiastannolane ring in this compound distinguishes it from these other compounds, providing specific chemical properties and applications .
特性
CAS番号 |
15535-79-2 |
|---|---|
分子式 |
C18H36O2SSn |
分子量 |
435.3 g/mol |
IUPAC名 |
2,2-dioctyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |
InChIキー |
KEUUHXDTZRYITO-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
正規SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
Key on ui other cas no. |
15535-79-2 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















